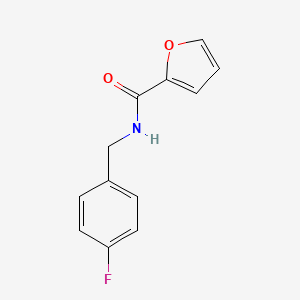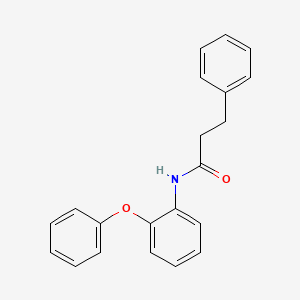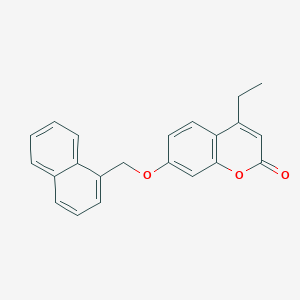
4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as EPMC, is a synthetic compound that belongs to the family of coumarin derivatives. EPMC has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is complex and involves multiple pathways. In cancer cells, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. This leads to DNA damage and cell death. In addition, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis and cell cycle arrest. In inflammation, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been demonstrated to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to activate the Nrf2 pathway, which is a cellular defense pathway that protects against oxidative stress and inflammation.
Biochemical and Physiological Effects
4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In cancer cells, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been demonstrated to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the activity of topoisomerase II. In inflammation, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. In neurodegenerative diseases, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in lab experiments is its high potency and selectivity. 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to have a high affinity for its target proteins, which makes it an effective tool for studying their biological functions. In addition, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One of the limitations of using 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer to cells or animals.
Orientations Futures
There are several future directions for the study of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one to improve its yield and purity. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one and its downstream signaling pathways. Finally, the development of novel 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one derivatives with improved pharmacological properties may lead to the discovery of more effective and selective compounds for therapeutic use.
Conclusion
In conclusion, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the condensation of 4-ethylcoumarin and 1-naphthylmethanol in the presence of a Lewis acid catalyst. The mechanism of action of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is complex and involves multiple pathways, including the activation of the p53 and Nrf2 pathways and the inhibition of NF-κB and topoisomerase II. 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has various biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest, the reduction of pro-inflammatory cytokines and chemokines, and the protection of neurons from oxidative stress and inflammation. 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has advantages and limitations for lab experiments, and there are several future directions for its study, including the investigation of its potential therapeutic applications in other diseases and the development of novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the condensation of 4-ethylcoumarin and 1-naphthylmethanol in the presence of a Lewis acid catalyst. The reaction proceeds through an intramolecular cyclization process, resulting in the formation of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. The yield of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common feature of many diseases, and 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
4-ethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-2-15-12-22(23)25-21-13-18(10-11-20(15)21)24-14-17-8-5-7-16-6-3-4-9-19(16)17/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGGQPXURAGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-(naphthalen-1-ylmethoxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



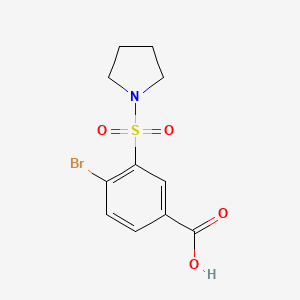

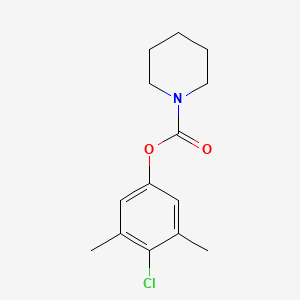
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)

![2,5-dichloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5795976.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5795979.png)
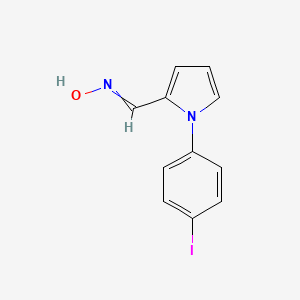
![{[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5795994.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5796004.png)
